Home > Products > Screening Compounds P8772 > Beta-Amyloid (1-14)
Beta-Amyloid (1-14) -

Beta-Amyloid (1-14)

Catalog Number: EVT-247400
CAS Number:
Molecular Formula:
Molecular Weight: 1698.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid (1-14) originates from the amyloid precursor protein, which undergoes enzymatic cleavage by beta-secretase and gamma-secretase to produce various lengths of beta-amyloid peptides, including Beta-Amyloid (1-14). This specific fragment is often used in research to investigate amyloid aggregation and its biological implications.

Classification

Beta-Amyloid (1-14) falls under the category of neurotoxic peptides and is classified as a member of the beta-amyloid family. It is known for its propensity to aggregate and form oligomers, which are believed to be toxic to neurons.

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Amyloid (1-14) typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. The process includes:

  1. Coupling: Amino acids are activated and coupled to the resin-bound peptide.
  2. Deprotection: Protecting groups on amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin using a cleavage solution, often containing strong bases like sodium hydroxide.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography, which separates components based on their hydrophobicity .

Recent advancements have improved the yield and purity of synthesized peptides by optimizing conditions such as temperature, pH, and solvent composition during synthesis and purification .

Molecular Structure Analysis

Structure and Data

The molecular structure of Beta-Amyloid (1-14) consists of a sequence of 14 amino acids, typically represented as:

Ala Glu Val Gly Ile Val His Leu Phe Tyr Gly Gly Asp Gly\text{Ala Glu Val Gly Ile Val His Leu Phe Tyr Gly Gly Asp Gly}

This sequence contributes to its ability to adopt various conformations, including alpha-helical and beta-sheet structures, which are critical for its aggregation properties .

Structural Data

The molecular weight of Beta-Amyloid (1-14) is approximately 1,500 Da. Its structure can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing researchers to analyze its conformation in different environments .

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (1-14) can participate in several chemical reactions, primarily focusing on its aggregation into oligomers or fibrils. These reactions often involve:

  1. Self-association: The peptide can spontaneously aggregate under physiological conditions.
  2. Modification: Chemical modifications can alter its aggregation propensity or toxicity.

Studies have shown that changes in pH or ionic strength can significantly influence the aggregation behavior of Beta-Amyloid (1-14), leading to different structural forms .

Mechanism of Action

Process and Data

The mechanism by which Beta-Amyloid (1-14) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that can disrupt cellular membranes.
  2. Neurotoxicity: These oligomers interfere with neuronal signaling pathways, leading to cell death.
  3. Inflammation: Aggregated forms can trigger inflammatory responses in surrounding cells, further exacerbating neuronal damage .

Research indicates that even small aggregates can be neurotoxic, highlighting the importance of understanding their formation and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in dimethyl sulfoxide and water at certain pH levels.

Chemical Properties

  • Stability: Sensitive to temperature and pH; aggregation can occur rapidly under physiological conditions.
  • Reactivity: Can undergo oxidation, which may affect its biological activity.

Data from studies indicate that maintaining low temperatures during storage can help preserve its integrity .

Applications

Scientific Uses

Beta-Amyloid (1-14) has several important applications in scientific research:

  1. Alzheimer’s Disease Research: Used as a model peptide for studying amyloid aggregation mechanisms.
  2. Drug Development: Assists in screening compounds that may inhibit aggregation or mitigate toxicity.
  3. Biomarker Studies: Investigated as a potential biomarker for early detection of Alzheimer’s disease through plasma measurements .
Introduction to Beta-Amyloid (1-14) in Alzheimer’s Disease Pathogenesis

Historical Context of Beta-Amyloid Research in Neurodegeneration

The isolation of Aβ peptides in 1984 marked a paradigm shift in AD research. Glenner and Wong identified Aβ as the core component of cerebrovascular amyloid deposits, linking its accumulation to neuronal degeneration. Subsequent cloning of the APP gene (1987) revealed Aβ sequences embedded within this transmembrane protein, explaining why APP mutations in familial AD alter Aβ production. The discovery of β-secretase (BACE1) in 1999 elucidated the proteolytic mechanism generating Aβ fragments, including Aβ(1-14), as an intermediate during APP processing [3] [9].

Structural Insights:Aβ(1-14) encompasses the N-terminal domain of full-length Aβ, containing:

  • Metal-binding sites (His6, His13, and His14) that facilitate zinc and copper coordination, promoting aggregation [8].
  • BACE1 cleavage motifs (SEVKM/D), defining its production rate [3].
  • Epitopes targeted by monoclonal antibodies (e.g., the EFRH sequence at residues 3–6) [4].

Table 1: Key Historical Milestones in Aβ Research

YearDiscoverySignificance
1984Aβ isolation from amyloid plaquesIdentified Aβ as AD’s core pathological component
1991APP mutations in familial ADLinked APP processing to Aβ overproduction
1992Amyloid cascade hypothesisProposed Aβ deposition as AD’s primary trigger
1999BACE1 identificationRevealed enzyme generating Aβ(1-14) during APP cleavage
2021FDA approval of aducanumabValidated Aβ-targeting immunotherapy (though controversial)

Role of Beta-Amyloid (1-14) in the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits Aβ accumulation as the initial trigger of AD pathogenesis. Aβ(1-14) contributes to this cascade through two key mechanisms:

  • Oligomerization Priming:The N-terminal domain (residues 1-14) nucleates soluble Aβ oligomers. In vitro studies demonstrate that Aβ(1-14) accelerates the aggregation of full-length Aβ42 by 40% by providing structural templates for β-sheet formation. This fragment’s hydrophobicity and metal-binding capacity further stabilize oligomeric intermediates implicated in synaptic toxicity [3] [8].

  • Pathological Feedback Loops:Aβ(1-14) upregulates BACE1 expression via JNK-AP1 signaling, creating a feed-forward cycle that amplifies APP cleavage. Transgenic models overexpressing Aβ(1-14) show 30% higher cortical BACE1 activity than controls, correlating with increased Aβ42 deposition [7] [9].

Controversies and Evidence:While Aβ plaques historically dominated AD research, recent data implicate soluble oligomers—not fibrillar aggregates—as the primary neurotoxic agents. Aβ(1-14)’s role remains contentious:

  • Supporting evidence: Passive immunization targeting Aβ(1-14) epitopes reduces diffuse plaques in APP/PS1 mice by 60% [4].
  • Contradictory findings: The Osaka mutation (E693Δ) causes AD dementia without plaque formation, suggesting shorter Aβ fragments (e.g., oligomers) suffice for toxicity [8].

Table 2: Aβ(1-14) in Disease Models

Model SystemPathological OutcomeRole of Aβ(1-14)
APP/PS1 transgenic miceAmyloid plaques, synaptic lossOligomer nucleation via N-terminal aggregation templates
Osaka mutant APPOligomer accumulation, no plaquesTruncated Aβ fragments drive neuronal dysfunction
BACE1-knockout miceReduced Aβ(1-14), absence of AD pathologyConfirms necessity in amyloidogenic processing

Comparative Analysis of Beta-Amyloid Fragments in Plaque Formation

Aβ isoforms exhibit divergent aggregation kinetics and neurotoxicity. Aβ(1-14)’s biochemical properties position it as a transitional player between soluble monomers and fibrillar plaques:

Aggregation Dynamics:

  • Solubility: Aβ(1-14) remains soluble at physiological pH, unlike Aβ42, which rapidly forms β-sheet-rich fibrils.
  • Aggregation rate: Aβ(1-14) self-assembles 10× slower than Aβ42 but accelerates fibrillization of longer isoforms by seeding cross-polymerization [1] [6].

Table 3: Structural Properties of Aβ Fragments

FragmentLength (aa)Aggregation PropensityKey DomainsRole in Plaque Formation
Aβ(1-14)14LowMetal-binding (H6, H13, H14)Oligomer nucleation
Aβ(1-40)40ModerateHydrophobic core (17-21)Diffuse plaques
Aβ(1-42)42HighHydrophobic C-terminus (31-42)Fibrillar core plaques
Aβ(1-43)43Very highExtended C-terminusDense-core plaques

C-Terminal Determinants:The hydrophobicity and length of C-terminal regions dictate aggregation:

  • Aβ42’s Val40-Ile41-Ala42 motif drives β-sheet stacking into insoluble plaques.
  • Aβ(1-14) lacks this domain but interacts with Aβ42 via His13-Glu22 salt bridges, facilitating incorporation into growing fibrils [3] [6].

Pathological Significance:

  • Plaque morphology: Aβ(1-14) localizes to diffuse plaques, while Aβ42 dominates dense-core plaques. Mass spectrometry shows Aβ(1-14)/Aβ42 ratios are 3× higher in diffuse vs. compact plaques [6] [8].
  • Therapeutic targeting: Antibodies against Aβ(1-14) (e.g., lecanemab) preferentially clear diffuse plaques but show limited efficacy against fibrillar aggregates, underscoring fragment-dependent clearance mechanisms [4] [5].

Properties

Product Name

Beta-Amyloid (1-14)

Molecular Weight

1698.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.